molecular formula C20H32O13 B10823548 [(2R,3R,4S,5S,6R)-3-acetyloxy-2-(acetyloxymethyl)-5-propanoyloxy-6-[(2S,3R)-2,3,4-trihydroxybutoxy]oxan-4-yl] propanoate

[(2R,3R,4S,5S,6R)-3-acetyloxy-2-(acetyloxymethyl)-5-propanoyloxy-6-[(2S,3R)-2,3,4-trihydroxybutoxy]oxan-4-yl] propanoate

Cat. No.: B10823548
M. Wt: 480.5 g/mol
InChI Key: AHOSNCFDQRRRSJ-KTBDYWGHSA-N
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Description

Mannosylerythritol lipid-A (MEL-A) is a biosurfactant produced by certain yeast species, such as Pseudozyma and Ustilago. It is a glycolipid composed of a mannose sugar molecule linked to an erythritol molecule, with fatty acid chains attached. MEL-A is known for its excellent surface-active properties and versatile biochemical functions, making it useful in various industrial and biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

MEL-A is typically produced through microbial fermentation. The yeast strains are cultured in a medium containing a carbon source, such as glycerol or coconut water, which supports the growth of the microorganisms and the production of MEL-A. The fermentation process involves the following steps:

Industrial Production Methods

Industrial production of MEL-A involves large-scale fermentation processes. The use of inexpensive and renewable carbon sources, such as agricultural waste or by-products, can reduce production costs. Optimization of fermentation conditions, such as temperature, pH, and nutrient concentration, is crucial for maximizing yield. Downstream processing, including extraction and purification, is also optimized to ensure high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

MEL-A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives with hydroxyl or carbonyl groups, reduced derivatives with modified fatty acid chains, and substituted derivatives with new functional groups attached to the glycolipid .

Scientific Research Applications

MEL-A has a wide range of scientific research applications, including:

Mechanism of Action

MEL-A exerts its effects through its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic molecules. In gene transfection, MEL-A forms complexes with DNA or RNA, facilitating their entry into cells by promoting membrane fusion. The molecular targets and pathways involved include the cell membrane and intracellular transport mechanisms .

Comparison with Similar Compounds

MEL-A is compared with other mannosylerythritol lipids, such as MEL-B, MEL-C, and MEL-D. These compounds differ in their degree of acetylation and fatty acid chain length. MEL-A is unique due to its diacetylation at the C4 and C6 positions, which enhances its surface-active properties and makes it more effective in certain applications . Similar compounds include:

    MEL-B: Monoacetylated at the C6 position.

    MEL-C: Monoacetylated at the C4 position.

    MEL-D: No acetyl groups.

MEL-A’s unique structure and properties make it particularly suitable for applications requiring high surface activity and low toxicity.

Properties

Molecular Formula

C20H32O13

Molecular Weight

480.5 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-3-acetyloxy-2-(acetyloxymethyl)-5-propanoyloxy-6-[(2S,3R)-2,3,4-trihydroxybutoxy]oxan-4-yl] propanoate

InChI

InChI=1S/C20H32O13/c1-5-15(26)32-18-17(30-11(4)23)14(9-28-10(3)22)31-20(19(18)33-16(27)6-2)29-8-13(25)12(24)7-21/h12-14,17-21,24-25H,5-9H2,1-4H3/t12-,13+,14-,17-,18+,19+,20-/m1/s1

InChI Key

AHOSNCFDQRRRSJ-KTBDYWGHSA-N

Isomeric SMILES

CCC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@H]1OC(=O)CC)OC[C@@H]([C@@H](CO)O)O)COC(=O)C)OC(=O)C

Canonical SMILES

CCC(=O)OC1C(C(OC(C1OC(=O)CC)OCC(C(CO)O)O)COC(=O)C)OC(=O)C

Origin of Product

United States

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